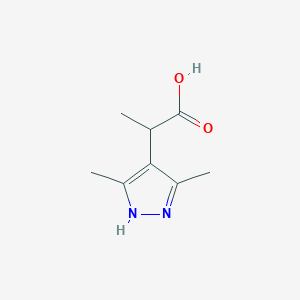

2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Description

Contextualization within Pyrazole (B372694) Heterocyclic Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a subject of chemical synthesis and investigation for over a century. ias.ac.in Its aromatic nature and the presence of multiple reactive sites make it a versatile scaffold in organic synthesis. The chemistry of pyrazoles is rich and varied, allowing for the introduction of a wide array of substituents at different positions of the ring, thereby enabling the fine-tuning of its physicochemical properties.

The synthesis of the pyrazole core can be achieved through several established routes, most notably through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comnih.gov For 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, the 3,5-dimethylpyrazole (B48361) moiety serves as the foundational heterocyclic component. The substitution pattern of this core is crucial in defining its chemical behavior and potential interactions. The presence of methyl groups at positions 3 and 5 influences the electronic properties and steric environment of the pyrazole ring.

Significance of Pyrazole-Containing Scaffolds in Organic and Medicinal Chemistry Research

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov This versatility has led to the incorporation of the pyrazole moiety into a vast number of compounds with a wide spectrum of biological activities. mdpi.comresearchgate.net Consequently, pyrazole derivatives have been extensively investigated in the pursuit of new therapeutic agents. nih.gov

The significance of the pyrazole scaffold can be attributed to several key features:

Structural Versatility: The pyrazole ring can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR). dntb.gov.ua

Hydrogen Bonding Capability: The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

Metabolic Stability: The pyrazole ring is often metabolically stable, a desirable characteristic for drug candidates. nih.gov

These attributes have contributed to the successful development of several commercially available drugs containing a pyrazole core, spanning a range of therapeutic areas. The continued exploration of novel pyrazole derivatives remains a vibrant area of research in both academic and industrial settings.

| Property | Description |

| Scaffold Type | Privileged Scaffold |

| Key Features | Structural Versatility, Hydrogen Bonding, Metabolic Stability |

| Applications | Medicinal Chemistry, Agrochemicals, Material Science |

Overview of Current Research Trajectories for Propanoic Acid Derivatives Bearing Pyrazole Moieties

While specific research on this compound is not extensively documented in publicly available literature, the broader class of pyrazole-propanoic acid derivatives has been the subject of scientific inquiry. The research trajectories for these compounds generally fall into several key areas:

Synthesis and Method Development: A primary focus of research is the development of efficient and versatile synthetic routes to access a variety of pyrazole-propanoic acid derivatives. This includes the exploration of novel catalysts, reaction conditions, and starting materials to improve yields, reduce reaction times, and enhance the diversity of accessible structures. eurekaselect.commdpi.com

Biological Evaluation: A significant portion of the research on pyrazole-propanoic acid derivatives is directed towards the investigation of their biological activities. This often involves screening these compounds against a panel of biological targets, such as enzymes or receptors, to identify potential therapeutic applications. Areas of investigation have included anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Once a lead compound with interesting biological activity is identified, researchers often synthesize a series of analogues to explore the structure-activity relationship. By systematically modifying different parts of the molecule, such as the substituents on the pyrazole ring or the length of the carboxylic acid chain, researchers can gain insights into the key structural features required for biological activity and optimize the potency and selectivity of the compounds. researchgate.net

Computational and In Silico Studies: Molecular modeling and other computational techniques are increasingly being used to guide the design and development of new pyrazole-propanoic acid derivatives. These methods can be used to predict the binding of these compounds to their biological targets, to rationalize observed SAR data, and to prioritize compounds for synthesis and biological testing.

The research on pyrazole-propanoic acid derivatives is a dynamic field with the potential to yield novel compounds with a range of applications. Further investigation into the synthesis and properties of this compound could provide valuable insights and contribute to the advancement of this area of research.

| Research Area | Focus |

| Synthesis | Development of efficient and versatile synthetic methodologies. |

| Biological Evaluation | Screening for a wide range of biological activities. |

| SAR Studies | Elucidation of the relationship between chemical structure and biological activity. |

| Computational Studies | In silico design and prediction of molecular properties. |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4(8(11)12)7-5(2)9-10-6(7)3/h4H,1-3H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNHRSWYGFKKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,5 Dimethyl 1h Pyrazol 4 Yl Propanoic Acid and Its Academic Analogues

Direct Synthesis Routes to the Pyrazole-Propanoic Acid Core

The construction of the pyrazole (B372694) ring substituted with a propanoic acid moiety at the 4-position is often achieved through cyclocondensation reactions, with the Knorr pyrazole synthesis and its variations being a cornerstone methodology. This approach typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

A notable strategy for synthesizing analogous pyrazol-4-yl alkanoic acids involves a cascade [3 + 2] annulation and ring-opening reaction. This method utilizes the reaction between hydrazones and exocyclic dienones, catalyzed by copper(II) under aerobic conditions. The reaction proceeds through the formation of a spiro pyrazoline intermediate, which then undergoes a nucleophilic ring-opening by water to yield the desired pyrazolyl alkanoic acid. This approach offers a broad substrate scope and employs relatively mild reaction conditions. researchgate.netmdpi.comorganic-chemistry.org

For instance, the reaction of various aldehyde hydrazones with 2,5-dibenzylidene cyclopentane-1-one in the presence of CuCl₂·2H₂O under an oxygen atmosphere in acetonitrile (B52724) at 80°C yields the corresponding 4-(pyrazol-4-yl) butanoic acid derivatives in moderate to good yields. researchgate.netmdpi.comorganic-chemistry.org The regiochemistry of the initial annulation is a key aspect of this transformation. researchgate.netmdpi.comorganic-chemistry.org

| Hydrazone Precursor | Dienone | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde hydrazone | 2,5-Dibenzylidene cyclopentan-1-one | CuCl₂·2H₂O | Acetonitrile | 80 | 72 | researchgate.netmdpi.comorganic-chemistry.org |

| 4-Methylbenzaldehyde hydrazone | 2,5-Dibenzylidene cyclopentan-1-one | CuCl₂·2H₂O | Acetonitrile | 80 | 75 | researchgate.netmdpi.comorganic-chemistry.org |

| 4-Methoxybenzaldehyde hydrazone | 2,5-Dibenzylidene cyclopentan-1-one | CuCl₂·2H₂O | Acetonitrile | 80 | 78 | researchgate.netmdpi.comorganic-chemistry.org |

| 4-Chlorobenzaldehyde hydrazone | 2,5-Dibenzylidene cyclopentan-1-one | CuCl₂·2H₂O | Acetonitrile | 80 | 68 | researchgate.netmdpi.comorganic-chemistry.org |

Functional Group Transformations and Derivatization Strategies

Once the 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid core is synthesized, further derivatization through functional group transformations of the carboxylic acid moiety is a common strategy to create a diverse library of compounds for various applications.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of this compound can be readily converted to its corresponding esters through various esterification methods. The Fischer-Speier esterification is a classic and widely used method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comoperachem.comathabascau.canih.gov The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used as the solvent, and the water formed is typically removed. masterorganicchemistry.comoperachem.com

Amidation: The synthesis of amides from this compound is a crucial transformation for generating compounds with potential biological activity. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose include dicyclohexylcarbodiimide (B1669883) (DCC) often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.comanalis.com.myresearchgate.net This method allows for the formation of the amide bond under mild conditions and generally provides good to high yields of the desired products. ajchem-a.comanalis.com.myresearchgate.net

| Transformation | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Esterification (Fischer) | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | masterorganicchemistry.comoperachem.comathabascau.canih.gov |

| Amidation | Amine, DCC, DMAP (catalytic) | Anhydrous solvent (e.g., DCM, THF), Room temperature | ajchem-a.comanalis.com.myresearchgate.net |

Hydrazide and Imine Formation in Pyrazole Derivatives

Hydrazide Formation: The synthesis of hydrazides from the corresponding esters of this compound is a straightforward and efficient reaction. It is typically achieved by refluxing the ester with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol. researchgate.netnih.gov This reaction is often high-yielding and provides the hydrazide as a stable, crystalline solid.

Imine (Schiff Base) Formation: Pyrazole hydrazides are valuable intermediates for the synthesis of a wide range of derivatives, including imines, also known as Schiff bases. These are formed by the condensation reaction of the hydrazide with an aldehyde or a ketone, usually under acidic or basic catalysis, or simply by heating the reactants in a suitable solvent like ethanol. jocpr.comresearchgate.netyoutube.com The formation of the imine bond introduces further structural diversity and provides a handle for additional chemical modifications.

| Starting Material | Reagents | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Pyrazole Propanoate Ester | Hydrazine Hydrate (N₂H₄·H₂O) | Pyrazole Propanohydrazide | Reflux in Ethanol | researchgate.netnih.gov |

| Pyrazole Propanohydrazide | Aldehyde or Ketone | Pyrazole Imine (Schiff Base) | Heating in Ethanol | jocpr.comresearchgate.netyoutube.com |

Nitrile and Other Carbonyl Transformations

The introduction and transformation of a nitrile group offer alternative synthetic routes to this compound and its derivatives.

Synthesis of Pyrazole-4-carbonitriles: A common method for the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative. researchgate.netmdpi.commdpi.comnih.gov This multicomponent approach is highly efficient and allows for the rapid assembly of functionalized pyrazole cores. The resulting amino and nitrile groups can then be further manipulated. For example, the nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid.

| Aldehyde | Hydrazine | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Phenylhydrazine | Sodium Chloride / Aqueous media | Good to Excellent | mdpi.commdpi.com |

| Azo-linked Aldehydes | Phenylhydrazine or p-Tolylhydrazine | Fe₃O₄@SiO₂@Tannic acid / Mechanochemical | High | researchgate.net |

Advanced Synthetic Approaches and Reaction Conditions

To improve reaction efficiency, reduce reaction times, and promote more environmentally friendly processes, advanced synthetic techniques are increasingly being employed in the synthesis of pyrazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. masterorganicchemistry.commdpi.comresearchgate.netdergipark.org.trresearchgate.net In the context of pyrazole synthesis, microwave irradiation has been successfully applied to various reaction types, including the Knorr pyrazole synthesis and multicomponent reactions. masterorganicchemistry.commdpi.comresearchgate.net The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. researchgate.netdergipark.org.tr

For example, the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction of hydrazones can be significantly enhanced under microwave irradiation, offering advantages such as operational simplicity and high yields. nih.gov Similarly, the cyclocondensation of chalcones with hydrazine hydrate to form pyrazolines, which can be subsequently oxidized to pyrazoles, is another reaction that benefits from microwave assistance. researchgate.net

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Cyclization | Several hours | 5-10 minutes | Significant | nih.gov |

| Chalcone Cyclization | 7-9 hours | 9-10 minutes | Significant | researchgate.net |

| Knorr Pyrazole Synthesis | 12-16 hours | 4-7 minutes | Significant | masterorganicchemistry.com |

Diimide Reduction Techniques for Related Pyrazole Acrylic Acids

Diimide (N₂H₂) reduction is an effective and economical method for the saturation of carbon-carbon double bonds, presenting a valuable alternative to catalytic hydrogenation. This technique has been successfully applied to the synthesis of pyrazole propanoic acids from their corresponding acrylic acid precursors. The reduction of pyrazole-1H-4-yl-acrylic acids to 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acids has been demonstrated using diimide generated in situ from hydrazine hydrate. researchgate.netresearchgate.net

The process is generally carried out by dissolving the pyrazole acrylic acid derivative in hydrazine hydrate. researchgate.net The reaction is often initiated by the addition of a catalyst, such as a few crystals of copper (II) sulfate, and performed in an ice bath to control the exothermic reaction. researchgate.net Although yields may sometimes be slightly lower than those achieved with more expensive catalytic methods like palladium on charcoal (Pd-C), the diimide method is noted for its cost-effectiveness, simple operational procedure, and avoidance of heavy metal catalysts. researchgate.netresearchgate.net

Diimide reduction is particularly advantageous as it does not typically affect other functional groups that might be sensitive to standard catalytic hydrogenation conditions, such as O-O and N-O bonds. wikipedia.org The reduction proceeds via a concerted, syn-addition of two hydrogen atoms across the double bond, a mechanism supported by kinetic studies. wikipedia.org This method selectively reduces less substituted, unpolarized double bonds, making it suitable for α,β-unsaturated acids like pyrazole acrylic acids. wikipedia.org

Table 1: Comparison of Reduction Methods for Pyrazole Acrylic Acids

| Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Diimide Reduction | Hydrazine Hydrate, CuSO₄ (cat.) | Economical, simple procedure, avoids heavy metals | Yields may be slightly lower than other methods | researchgate.net |

Nucleophilic Substitution Reactions in Pyrazole Ring Systems

The pyrazole ring is generally considered an electron-rich aromatic system, making it inherently resistant to nucleophilic attack. chim.itrrbdavc.org Electrophilic substitution is more common and typically occurs at the C4 position. rrbdavc.org However, nucleophilic substitution on the pyrazole ring is possible, particularly when the ring is substituted with strong electron-withdrawing groups (EWGs) or when a good leaving group is present at positions 3, 4, or 5. chim.it

The introduction of EWGs, such as nitro groups, can sufficiently activate the pyrazole ring for nucleophilic aromatic substitution (SNAr). For instance, 4-bromo-nitropyrazole-carboxylic acids have been shown to react with arylamines in the presence of copper salts to yield 4-arylamino substituted products. osti.gov This demonstrates that a halogen at the C4 position can be displaced by a nucleophile when the ring is appropriately activated.

Another strategy involves the use of pyrazole derivatives where a leaving group is already installed. Microwave-assisted reactions between 5-chloro-4-formylpyrazoles and primary alkylamines have been used to synthesize 5-(N-alkyl)aminopyrazoles in high yields, showcasing a viable SNAr pathway. encyclopedia.pub

In the context of synthesizing this compound, a hypothetical nucleophilic substitution approach could involve a pyrazole ring with a suitable leaving group (e.g., a halogen) at the C4 position. The introduction of the propanoic acid side chain could then be achieved by reaction with a nucleophile, such as the enolate of a propanoate derivative. However, examples of direct nucleophilic substitution to form a C-C bond at the C4 position for this specific purpose are not prevalent, and such reactions often require specific activating groups or transition metal catalysis. chim.it A cascade annulation/ring-opening reaction between hydrazones and dienones, catalyzed by copper(II), has also been reported to produce pyrazolyl butanoic and pentanoic acids, involving a nucleophilic ring opening by water as a key step. nih.gov

Condensation Reactions

Condensation reactions are fundamental to the synthesis of the pyrazole core itself. The most common and versatile method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. rrbdavc.orgmdpi.com To synthesize the 3,5-dimethylpyrazole (B48361) ring of the target compound, hydrazine hydrate would be reacted with acetylacetone (B45752) (2,4-pentanedione). This reaction proceeds by initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. rrbdavc.orgmdpi.com

Variations of this approach allow for the synthesis of a wide array of substituted pyrazoles. nih.gov For example:

Reaction with α,β-Unsaturated Ketones: The condensation of hydrazines with α,β-ethylenic ketones typically yields pyrazolines, which can then be oxidized to form the corresponding pyrazole. mdpi.comnih.gov

Multicomponent Reactions: One-pot, multicomponent syntheses have been developed for creating highly substituted pyrazoles. These reactions can involve the condensation of aldehydes, β-ketoesters, and hydrazines, often facilitated by a catalyst. beilstein-journals.org

From Enaminones: Intermediates such as enaminones, which can be generated from the condensation of 1,3-dicarbonyl compounds and dimethylformamide-dimethylacetal (DMFDMA), react with hydrazines to furnish 1,4,5-substituted pyrazoles. beilstein-journals.org

Once the pyrazole ring is formed, further condensation reactions can be used to build the side chain. For example, pyrazole-4-carbaldehydes can undergo Knoevenagel condensation with malonic acid in the presence of pyridine (B92270) and piperidine (B6355638) to yield pyrazole acrylic acids. researchgate.net These acrylic acids are direct precursors to pyrazole propanoic acids, as discussed in the diimide reduction section. researchgate.netnih.gov

Table 2: Key Condensation Reactions in Pyrazole Synthesis

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| Knorr Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Substituted Pyrazole | rrbdavc.org |

| Knoevenagel Condensation | Pyrazole-4-carbaldehyde + Malonic Acid | Pyrazole Acrylic Acid | researchgate.net |

Stereoselective Synthesis of Chiral Pyrazole-Propanoic Acid Analogues

The synthesis of specific enantiomers of chiral molecules is critical in medicinal chemistry, as different enantiomers can have distinct biological activities. For pyrazole-propanoic acid analogues, the chirality is centered on the α-carbon of the propanoic acid side chain. Achieving stereoselectivity in the synthesis of such compounds can be accomplished through several strategies.

One established approach is the use of chiral auxiliaries. A novel chiral pyrazole derivative has been synthesized asymmetrically using (R)- or (S)-tert-butanesulfinamide as a chiral auxiliary. nih.gov The key step involves the stereoselective addition of a nucleophile to a chiral toluenesulfinyl imine, which is derived from the auxiliary. After the desired stereocenter is set, the auxiliary can be removed to yield the chiral product. nih.gov This methodology could be adapted to introduce the chiral propanoic acid moiety onto a pyrazole precursor.

Another strategy is asymmetric catalysis. Chiral organocatalysts can be employed to control the stereochemical outcome of a reaction. For example, the stereoselective synthesis of a novel α-tetrazole-substituted binaphthylazepine chiral catalyst has been reported, which itself could be used in asymmetric transformations. mdpi.com For the synthesis of a chiral pyrazole-propanoic acid, an asymmetric Michael addition of a pyrazole nucleophile to a chiral α,β-unsaturated ester, or vice versa, could potentially be used to establish the stereocenter. The regio- and stereoselective Michael addition of pyrazoles to conjugated carbonyl alkynes has been developed, with the stereochemical outcome being switchable based on the presence or absence of a silver carbonate catalyst. nih.gov

These methods highlight the main strategies available for the synthesis of chiral pyrazole-containing compounds. The specific application to this compound would require the development of a synthetic route that incorporates one of these stereocontrol elements.

Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research

Vibrational Spectroscopy (Infrared Spectroscopy)

No experimental Infrared (IR) spectroscopy data detailing the characteristic vibrational frequencies for the functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C=C and C-N stretches of the pyrazole (B372694) ring) of this specific compound are available.

Mass Spectrometry (MS)

No experimental mass spectrometry data, which would confirm the molecular weight and provide information on the fragmentation patterns of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, could be sourced.

X-ray Diffraction Crystallography

Single Crystal Structure Determination:A search for single-crystal X-ray diffraction data yielded no results. Consequently, precise bond lengths, bond angles, crystal system, and space group information for this compound cannot be provided.

Due to the absence of the necessary scientific data, the requested article cannot be generated at this time.

Polymorphism Studies in Related Pyrazole Derivatives

Advanced spectroscopic and structural characterization techniques are indispensable for identifying and characterizing different polymorphic forms. These methods provide detailed information about the molecular arrangement and intermolecular interactions within the crystal lattice.

Key Techniques in Polymorphism Studies:

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of a new polymorphic form. nih.gov Powder X-ray diffraction (PXRD) is a powerful tool for distinguishing between different polymorphs based on their unique diffraction patterns. Each crystalline form produces a characteristic set of peaks, allowing for both qualitative identification and quantitative analysis of mixtures.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a sensitive technique for probing the local chemical environment of atoms in the solid state. Different polymorphs, having distinct molecular packing and intermolecular interactions, will often exhibit different chemical shifts and relaxation times in their ssNMR spectra. This allows for the identification and characterization of polymorphs, even in cases where XRD may be ambiguous. Studies on various tautomeric pyrazoles have demonstrated the utility of 13C ssNMR in understanding their structural preferences in the solid state. nih.gov

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules. researchgate.net Changes in the crystal lattice and intermolecular interactions, such as hydrogen bonding, between different polymorphs lead to shifts in the vibrational frequencies. These techniques are valuable for rapid screening and characterization of polymorphic forms. For instance, the N-H stretching vibrations in pyrazole derivatives are particularly sensitive to the hydrogen-bonding environment and can be a clear indicator of polymorphism.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of different polymorphs. Each polymorph will have a characteristic melting point, enthalpy of fusion, and thermal stability profile, which can be used for their identification and to study their relative stabilities and phase transitions.

Research Findings in Related Pyrazole Derivatives:

Studies on various pyrazole derivatives have highlighted their propensity to exhibit polymorphism. For example, the synthesis and crystallographic analysis of N-substituted pyrazolines have revealed different crystal packing arrangements depending on the substituents. nih.gov The dihedral angles between the pyrazole ring and other aromatic substituents can vary, leading to different crystalline forms. nih.gov

Furthermore, the investigation of indole–pyrazole hybrids has demonstrated how different tautomers can be selectively crystallized, and in some cases, co-exist within the same crystal as a solid solution. mdpi.com This highlights the subtle energetic differences that can lead to multiple stable or metastable solid forms. The crystal packing in these derivatives is often stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and C-H···π interactions. slideshare.net

The structural characterization of haloaminopyrazole derivatives using single-crystal X-ray diffraction has also confirmed distinct crystalline structures for different compounds within the series, emphasizing the influence of substituent changes on the solid-state packing. nih.gov

Interactive Data Table: Spectroscopic and Crystallographic Data for Representative Pyrazole Derivatives

While specific data for this compound is unavailable, the following table presents typical data obtained for related pyrazole derivatives to illustrate the type of information generated in such studies.

| Compound | Spectroscopic/Crystallographic Data | Reference |

| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Crystal System: Monoclinic; Space Group: P21/c; Dihedral angle (pyrazole-fluorophenyl): 4.64(7)° | nih.gov |

| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Crystal System: Monoclinic; Space Group: P21/c; Dihedral angle (pyrazole-fluorophenyl): 5.3(4)° | nih.gov |

| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Crystal System: Monoclinic; Space Group: P21/n; Dihedral angle (pyrazole-fluorophenyl): 4.89(6)° | nih.gov |

| 3-((5-bromo-3-methyl-1H-pyrazol-1-yl)methyl)-1H-indole | 1H NMR (ppm): ~11 (N-H indole), 5.61–8.02 (pyrazole), 6.94–7.61 (indole) | mdpi.com |

The study of polymorphism in pyrazole derivatives is crucial for understanding their solid-state properties and ensuring the selection of the optimal crystalline form for various applications. The application of a suite of advanced spectroscopic and structural characterization techniques is essential for the comprehensive investigation of this phenomenon.

Computational Chemistry and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in elucidating the electronic structure and spectroscopic characteristics of pyrazole (B372694) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyrazole derivatives to determine their most stable three-dimensional arrangement (geometry optimization) and to analyze their electronic characteristics. nih.govnih.gov The B3LYP hybrid functional is commonly used for these calculations, often paired with a basis set like 6-31G(d) or 6-311++G**. nih.govnih.gov

Geometry Optimization: The first step in a typical DFT study is to find the molecule's lowest energy conformation. For a pyrazole derivative, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure. nih.gov For instance, studies on similar compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have shown that the molecule adopts a near-planar conformation, which can be a key determinant of its interaction capabilities. nih.gov

Electronic Properties (HOMO-LUMO, DOS): The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govyoutube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. nih.govjcsp.org.pk

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyrazole Carboxylic Acid Analog Data based on findings for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a structurally related compound. nih.gov

| Parameter | Calculated Value | Significance |

| HOMO Energy | -5.907 eV | Energy of the outermost electron-donating orbital. |

| LUMO Energy | -1.449 eV | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Gap (ΔE) | 4.458 eV | Indicates high electronic stability and relatively low chemical reactivity. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as their UV-visible absorption spectra. growingscience.comresearchgate.netmdpi.com This method can predict the wavelengths at which a molecule absorbs light and the intensity of that absorption (oscillator strength). jcsp.org.pkprinceton.edu

The calculations simulate the electronic transitions from the ground state to various excited states, which correspond to the absorption of photons. growingscience.com The primary transition of interest is often from the HOMO to the LUMO. mdpi.com For pyrazole-carboxamide compounds, TD-DFT calculations have been performed at levels like TD-B3LYP/6-31G* to compute their absorption spectra. jcsp.org.pkiaea.org Such studies help in understanding the color and photophysical properties of these compounds, which is relevant for applications in materials science and as biological probes. researchgate.net The predicted spectra can then be compared with experimental results to validate the computational model. mdpi.com

Table 2: Example of TD-DFT Predicted Absorption Data for Pyrazole Derivatives Data generalized from studies on various pyrazole-carboxamides. jcsp.org.pk

| Compound Type | Predicted λmax (nm) | Associated Electronic Transition |

| Pyrazole-carboxamide A | 312 nm | Primarily HOMO → LUMO |

| Pyrazole-carboxamide B | 351 nm | HOMO → LUMO |

| Pyrazole-carboxamide C | 291-297 nm | HOMO → LUMO |

Molecular Interactions and Binding Mode Analyses

To understand the potential biological activity of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, it is essential to study how it interacts with biological macromolecules like proteins and enzymes. Computational techniques such as molecular docking are invaluable for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajpp.in This method is widely used in drug discovery to screen for potential inhibitors and to understand their binding mechanisms at the molecular level. mdpi.comresearchgate.net

In a typical docking study involving a pyrazole derivative, the compound is placed into the active site of a target protein (e.g., a kinase, carbonic anhydrase, or DNA gyrase). ajpp.innih.govnih.gov The software then calculates the most stable binding poses and assigns a score, often expressed in kcal/mol, which estimates the binding affinity. mdpi.com A lower binding energy score generally indicates a more stable and favorable interaction. mdpi.com These studies can reveal key non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole derivative and the amino acid residues of the protein, providing a rationale for its biological activity. ajpp.innih.gov

Table 3: Representative Binding Affinity Scores from Molecular Docking of Pyrazole Derivatives with Various Protein Targets Illustrative data compiled from multiple studies on different pyrazole compounds. mdpi.com

| Protein Target | PDB ID | Standard Inhibitor | Binding Affinity (kcal/mol) of Standard | Binding Affinity (kcal/mol) of Pyrazole Derivatives |

| c-KIT | 6XVB | Pazopanib | -8.7 | -9.2 |

| CRMP2 | 6JV9 | Nalidixic acid | -5.0 | -6.9 |

| CYP17 | - | Galeterone | -11.6 | -10.4 |

The Fragment Molecular Orbital (FMO) method is a quantum mechanical approach that can be used to analyze complex molecular systems, such as a ligand bound to a protein. The FMO method breaks down the entire system into smaller pieces, or "fragments" (e.g., individual amino acid residues and the ligand), and calculates the inter-fragment interaction energies (IFIEs). researchgate.net

Non-covalent interactions are the primary forces governing how a drug molecule recognizes and binds to its biological target. mhmedical.commhmedical.com These interactions include hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking. researchgate.net While molecular docking can identify these interactions, more rigorous quantum chemical methods are needed for a detailed characterization.

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a powerful method for analyzing the electron density of a molecular system to characterize chemical bonds and non-covalent interactions. researchgate.net By analyzing the topology of the electron density, AIM can identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density and its Laplacian, provide quantitative evidence for the existence and strength of an interaction, such as a hydrogen bond. researchgate.net This approach allows for a precise and unambiguous characterization of the non-covalent forces that stabilize the complex between a ligand like this compound and its receptor. researchgate.net

In Silico Studies for Structure-Activity Relationship Interpretation

In silico studies are crucial for interpreting the structure-activity relationships (SAR) of bioactive molecules, providing insights into how chemical structure influences biological activity. For pyrazole derivatives, these computational techniques help to identify key structural features responsible for their therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities. rjpbr.comsciencescholar.us The core 3,5-dimethylpyrazole (B48361) scaffold, present in the subject compound, is a common feature in many molecules subjected to such computational analyses. jddtonline.infonih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of novel compounds.

For a series of 3,5-dimethylpyrazole derivatives with furan (B31954) moieties, a QSAR study was conducted to model their inhibitory activity against phosphodiesterase-4B (PDE4B), a target for anti-inflammatory drugs. jddtonline.info The resulting model demonstrated strong predictive power, with a high correlation coefficient (r² = 0.872) and cross-validation coefficient (Q² = 0.733). jddtonline.info Similarly, 2D-QSAR studies on pyrazolone (B3327878) derivatives as anti-inflammatory agents have identified key descriptors that influence activity. hilarispublisher.com For example, one model highlighted the importance of descriptors like the retention index (chi2) and the count of nitrogen atoms connected with single and double bonds (SdsNcount). hilarispublisher.com These findings suggest that for this compound, descriptors related to its topology, electronic distribution, and the spatial arrangement of the propanoic acid group would be critical in determining its biological activity.

Table 1: Statistical Parameters of a QSAR Model for 3,5-Dimethylpyrazole Derivatives as PDE4B Inhibitors jddtonline.info

| Parameter | Value | Description |

| r | 0.934 | Correlation Coefficient |

| r² | 0.872 | Squared Correlation Coefficient (Goodness of Fit) |

| Q² | 0.733 | Cross-validation Coefficient (Internal Predictability) |

| External r² | 0.812 | External Validation Coefficient (External Predictability) |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme, at the atomic level.

Docking studies on various pyrazole derivatives have been instrumental in explaining their biological activities. For instance, in the study of 3,5-dimethylpyrazole derivatives as PDE4B inhibitors, docking revealed that newly designed compounds could achieve high binding affinities, with scores reaching -36.2037 kcal/mol, indicating strong potential for inhibition. jddtonline.info Other research on pyrazole-based compounds targeting enzymes like cyclooxygenase (COX) has shown that the pyrazole core acts as a crucial scaffold for orienting substituents into the active site. rjpbr.com For this compound, docking studies against COX enzymes (COX-1 and COX-2) would be particularly relevant, as the propanoic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs). Such studies would likely show the carboxyl group forming key hydrogen bonds with active site residues like Arginine and Tyrosine, while the dimethylpyrazole ring would occupy a hydrophobic pocket.

In a study involving a broad set of 63 pyrazole derivatives, molecular docking was used to screen for potential inhibitors against several cancer-related protein targets, including VEGFR. The docking scores for the pyrazole compounds against VEGFR ranged from -4.1 to -9.2 kcal/mol, with the reference drug sunitinib (B231) scoring -10.0 kcal/mol, indicating that pyrazole derivatives can act as potent inhibitors. nih.gov

Table 2: Example Docking Scores of Pyrazole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | PDB ID | Example Binding Affinity (kcal/mol) | Reference |

| 3,5-Dimethylpyrazole Derivatives | Phosphodiesterase-4B | 3O0J | -36.20 | jddtonline.info |

| General Pyrazole Derivatives | Vascular Endothelial Growth Factor Receptor (VEGFR) | 4AGD | -9.2 | nih.gov |

| General Pyrazole Derivatives | Cytochrome P450 17A1 (CYP17) | - | -10.4 | nih.gov |

| 1H-Pyrazole Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | 2VTO | -10.35 | researchgate.net |

Density Functional Theory (DFT) for Molecular Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently used to calculate optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are indicators of chemical reactivity.

Studies on the 3,5-dimethyl pyrazole (DMP) core have used DFT (specifically with the B3LYP functional and 6-311+G** basis set) to calculate its structural and spectroscopic data. nih.gov These foundational studies provide precise bond lengths, bond angles, and vibrational modes for the pyrazole ring system. nih.gov Further DFT analysis on more complex pyrazole derivatives allows for the calculation of molecular electrostatic potential (MEP) maps, which identify regions of positive and negative electrostatic potential. researchgate.netnih.gov These maps are invaluable for understanding where a molecule is likely to undergo electrophilic or nucleophilic attack and how it will interact with a receptor site. For this compound, the MEP would show a region of high negative potential around the carboxylic acid group, highlighting its role as a key hydrogen bond acceptor in potential biological interactions. researchgate.net

Exploration of Structure Activity Relationships Sar for Mechanistic Biological Insights

General Principles of SAR in Pyrazole-Propanoic Acid Systems

The biological activity of pyrazole-propanoic acid derivatives is intricately linked to the spatial arrangement and electronic properties of the core scaffold. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile platform for substitution, allowing for the fine-tuning of the molecule's interaction with its biological target.

Key structural features that are generally considered in the SAR of this class of compounds include:

The Pyrazole Core: The nature and position of substituents on the pyrazole ring are critical. Methyl groups at the 3 and 5 positions, as in the parent compound, often contribute to favorable hydrophobic interactions within the binding pocket of target proteins.

The Propanoic Acid Side Chain: The carboxylic acid moiety is a key pharmacophoric element, often involved in crucial ionic or hydrogen-bonding interactions with receptor residues. The stereochemistry of the alpha-methyl group on the propanoic acid chain can also significantly influence activity.

The Linker: The single carbon atom connecting the pyrazole ring to the propanoic acid moiety provides a specific spatial relationship between these two key components, which is often optimal for biological activity.

Influence of Substituents on Biological Target Engagement and Selectivity

Systematic modifications of the 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid structure have revealed important trends regarding substituent effects on biological activity. The following table summarizes the impact of various substitutions on the pyrazole ring and the propanoic acid side chain.

| Compound | R1 (Position 3) | R2 (Position 5) | R3 (Side Chain) | Relative Activity | Observations |

|---|---|---|---|---|---|

| 1 | -CH3 | -CH3 | -CH(CH3)COOH | High | Parent compound, demonstrates significant activity. |

| 2 | -H | -CH3 | -CH(CH3)COOH | Moderate | Removal of one methyl group reduces hydrophobic interactions. |

| 3 | -CH3 | -H | -CH(CH3)COOH | Moderate | Similar to compound 2, indicating both methyl groups contribute to activity. |

| 4 | -CF3 | -CH3 | -CH(CH3)COOH | Low | Introduction of an electron-withdrawing group is detrimental to activity. |

| 5 | -CH3 | -CH3 | -CH2COOH | Low | Removal of the alpha-methyl group on the side chain decreases potency. |

| 6 | -CH3 | -CH3 | -CH(CH3)CONH2 | Very Low | Replacement of the carboxylic acid with an amide abolishes key interactions. |

Key Research Findings:

Methyl Groups at C3 and C5: The presence of methyl groups at both the 3 and 5 positions of the pyrazole ring is generally associated with higher biological activity. These groups are believed to occupy hydrophobic pockets in the target's binding site, enhancing affinity.

Propanoic Acid Moiety: The propanoic acid side chain is essential for activity. The carboxylate group typically forms a salt bridge or key hydrogen bonds with basic residues such as arginine or lysine (B10760008) in the active site.

Alpha-Methyl Group: The methyl group on the carbon alpha to the carboxylic acid also appears to be important for maintaining a favorable conformation for binding and can contribute to hydrophobic interactions.

Electronic Effects: The introduction of strongly electron-withdrawing groups, such as a trifluoromethyl group, on the pyrazole ring tends to decrease activity, suggesting that the electronic nature of the pyrazole ring influences its interaction with the target.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of this compound is a critical determinant of its biological activity. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule and to determine which of these is the "bioactive conformation" – the shape the molecule adopts when it binds to its biological target.

Computational modeling and spectroscopic techniques are often employed to study the conformational landscape of such molecules. For pyrazole-propanoic acid systems, the key rotatable bonds are those connecting the pyrazole ring to the propanoic acid side chain and the bonds within the side chain itself.

Key Torsional Angles:

τ1 (C3-C4-Cα-C(O)): Defines the orientation of the propanoic acid side chain relative to the pyrazole ring.

τ2 (C4-Cα-C(O)-OH): Defines the orientation of the carboxyl group.

Studies on related phenylpropionic acids have shown that the dihedral angle between the aromatic ring and the carboxylic acid group can be crucial for anti-inflammatory activity. A more open angle is often associated with higher activity. While specific data for this compound is limited in publicly available literature, it is hypothesized that a specific range of torsional angles for τ1 and τ2 is required to properly orient the key interacting groups (the pyrazole ring and the carboxylic acid) for optimal binding. The bioactive conformation is likely one that minimizes steric hindrance and maximizes favorable interactions with the target protein.

Molecular Mechanisms and Biological Target Engagement Studies in in Vitro Models

Enzyme Inhibition Mechanisms and Kinetics

The pyrazole (B372694) scaffold has proven to be a foundational element in the design of numerous enzyme inhibitors. Its ability to participate in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, allows for high-affinity binding to the active or allosteric sites of enzymes.

Protein Kinase C (PKC) Inhibition Research for Related Pyrazole Analogues

The pyrazole ring is a crucial structural component in a multitude of protein kinase inhibitors (PKIs). nih.govdntb.gov.uaresearchgate.net Protein kinases, including Protein Kinase C (PKC), are a large family of enzymes that regulate essential cellular processes by phosphorylating substrate proteins. nih.gov The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. nih.govdntb.gov.ua

Many pyrazole-containing kinase inhibitors function as ATP-competitive inhibitors. nih.gov They are designed to fit into the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, adenosine triphosphate (ATP), and thereby blocking the phosphorylation cascade. The pyrazole scaffold is valued for its synthetic accessibility and drug-like properties, serving as a versatile framework in the structure of inhibitors for a wide range of kinases, including Akt, Aurora kinases, MAPK, and JAK. nih.govdntb.gov.uaresearchgate.net

While the pyrazole core is central to many PKIs, specific research detailing the inhibition mechanisms and kinetics of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid analogues against PKC is not extensively documented in the reviewed literature. However, the established importance of the pyrazole scaffold in targeting the ATP-binding site of kinases suggests a likely mechanism. Persistent activation of PKC is implicated in the development of cardiovascular complications associated with diabetes through the mitogen-activated protein kinase (MAPK) cascades. researchgate.net A United States patent has described a series of N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazole derivatives as PKC kinase inhibitors, highlighting the continued interest in this scaffold for targeting this specific kinase family. eco-vector.com

Cyclooxygenase (COX) Isozyme Modulation Studies

The pyrazole heterocycle is a well-established pharmacophore in the design of anti-inflammatory agents that target cyclooxygenase (COX) enzymes. probechem.com COX-1 and COX-2 are isozymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is elevated at sites of inflammation. Consequently, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Many commercially successful non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, are based on a pyrazole structure and exhibit high selectivity for COX-2. probechem.com Research on various pyrazole derivatives has shown that they can act as potent and selective COX-2 inhibitors. For instance, a series of pyrazole-pyridazine based hybrids were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. Two trimethoxy derivatives from this series demonstrated higher COX-2 inhibitory action than Celecoxib, with IC50 values of 1.50 µM and 1.15 µM, respectively.

Table 1: COX Inhibition by Pyrazole Analogues

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Pyrazole-pyridazine hybrid (5f) | COX-2 | 1.50 | Not Reported |

| Pyrazole-pyridazine hybrid (6f) | COX-2 | 1.15 | Not Reported |

| Substituted Pyrazole (125a) | COX-2 | Not Reported | 8.22 |

| Substituted Pyrazole (125b) | COX-2 | Not Reported | 9.31 |

| Celecoxib (Reference) | COX-2 | Not Reported | 8.17 |

Protein Tyrosine Phosphatase 1B (PTP1B) Interactions

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its overexpression is linked to the development of insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target. The pyrazole scaffold has been extensively investigated for its potential to inhibit PTP1B.

A wide variety of pyrazole derivatives have demonstrated significant PTP1B inhibitory activity. Studies have revealed that these compounds can act through different inhibition mechanisms. For example, certain 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups were identified as competitive PTP1B inhibitors. In contrast, other studies on pyrazole derivatives, such as those bearing a 2-(4-nitrophenyl)tetralin group, have shown a noncompetitive inhibition mechanism.

Molecular docking and in silico studies have provided insights into the binding interactions between pyrazole inhibitors and the PTP1B active site. These studies show that the pyrazole scaffold can interact with key amino acid residues such as TYR46, ASP48, and PHE182. The addition of other structural features, like benzene rings or trifluoromethyl groups, can significantly enhance the inhibitory potency. For instance, a series of novel 2,3-pyrazole ring-substituted-4,4-dimethyl lithocholic acid derivatives were found to be more potent PTP1B inhibitors than the parent compound, with IC50 values ranging from 0.42 to 4.49 µM.

Table 2: PTP1B Inhibition by Pyrazole Derivatives

| Compound Class | IC50 (µM) | Inhibition Type | Interacting Residues |

|---|---|---|---|

| 1,3-diphenyl-1H-pyrazole-rhodanine hybrid (IIIv) | 0.67 | Competitive | Catalytic & pTyr binding sites |

| Indole-glycyrrhetinic acid hybrid (4f) | 2.5 | Non-competitive | Not Specified |

| 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole (20) | 27 | Non-competitive | TYR46, ASP48, PHE182, ALA217, ILE219 |

| 2,3-pyrazole-4,4-dimethyl lithocholic acid derivative | 0.42 - 4.49 | Not Specified | Not Specified |

Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Studies

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma and certain cancers. Research has shown that pyrazole-containing compounds, particularly those incorporating a sulfonamide group, can be effective inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. A study on pyrazolo[4,3-c]pyridine sulfonamides revealed isoform-selective inhibition, with some compounds showing greater potency against the cytosolic isoform hCA I than the standard reference drug acetazolamide. For example, one derivative exhibited a Ki value of 58.8 nM against hCA I.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse. AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The pyrazole scaffold has been incorporated into novel compounds designed as AChE inhibitors. For instance, a series of N-substituted pyrazole derived α-aminophosphonates were synthesized and evaluated for their anti-cholinesterase activity. Two compounds from this series proved to be highly potent AChE inhibitors, with IC50 values of 0.055 µM and 0.017 µM, respectively, which was more potent than the standard drug tacrine. Kinetic studies supported by molecular docking revealed that these compounds acted as dual-site inhibitors, exhibiting a mixed-type inhibition mechanism.

Table 3: CA and AChE Inhibition by Pyrazole Derivatives

| Target Enzyme | Compound Class | Inhibition Constant (Ki or IC50) | Inhibition Type |

|---|---|---|---|

| hCA I | Pyrazolo[4,3-c]pyridine sulfonamide (1f) | 58.8 nM (Ki) | Not Specified |

| hCA I | Acetazolamide (Reference) | 250 nM (Ki) | Not Specified |

| AChE | Pyrazole α-aminophosphonate (4ah) | 0.055 µM (IC50) | Mixed-type |

| AChE | Pyrazole α-aminophosphonate (4bh) | 0.017 µM (IC50) | Mixed-type |

Interference with Photosynthetic Electron Transport Systems

Certain pyrazole derivatives have been investigated for their ability to act as herbicides by interfering with photosynthesis. The molecular target for many of these compounds is the photosynthetic electron transport chain at the level of photosystem II (PSII).

Table 4: Inhibition of Photosynthetic Electron Transport by Pyrazole Derivatives

| Compound Series | Assay | Potency | Comparison |

|---|---|---|---|

| Pyrazolo[1,5-a] nih.goveco-vector.comnih.govtriazine-2,4-diones | Ferricyanide reduction by spinach chloroplasts | Some compounds show remarkable inhibition | Comparable to lenacil, diuron, hexazinone |

| 4-Carboxypyrazolo-3-carboxamides | Ferricyanide reduction by spinach chloroplasts | A few compounds show excellent inhibition | Comparable to diuron, lenacil, hexazinone |

Receptor-Ligand Binding and Modulation

Beyond enzyme inhibition, pyrazole derivatives have been designed as specific ligands that bind to and modulate the function of various cellular receptors. This includes nuclear hormone receptors and G-protein coupled receptors (GPCRs), demonstrating the broad applicability of the pyrazole scaffold in targeting diverse protein families.

Estrogen Receptor (ER) Modulation: Certain tetrasubstituted pyrazole analogues have been identified as high-affinity ligands for the estrogen receptor (ER), with remarkable selectivity for the alpha subtype (ERα). nih.govnih.gov One such compound, a propylpyrazole triol (PPT), was found to bind to ERα with an affinity approximately 50% that of estradiol and exhibited a 410-fold binding preference for ERα over ERβ. nih.gov This compound acts as a selective agonist, activating gene transcription exclusively through ERα. nih.govnih.gov Molecular modeling suggests this selectivity arises from specific interactions between the pyrazole core and its C(4)-propyl group with residues in the ligand-binding pocket that differ between the two ER subtypes. nih.gov

Cannabinoid Receptor (CB) Antagonism: The pyrazole structure is the foundation for potent and specific antagonists of the brain cannabinoid receptor (CB1). dntb.gov.uaeco-vector.com The lead compound in this class, SR141716A, is a biarylpyrazole that served as a template for extensive structure-activity relationship (SAR) studies. These studies established that for potent and selective CB1 antagonism, key structural features include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. dntb.gov.uaeco-vector.com More recently, 2-arylpropionic acid pyrazolamides, which are structurally related to the subject of this article, have been developed as inverse agonists for the cannabinoid CB2 receptor, demonstrating anti-inflammatory properties. probechem.com

Excitatory Amino Acid Receptor Ligands: The versatility of the pyrazole and related five-membered heterocyclic scaffolds extends to the modulation of ionotropic glutamate receptors. For example, derivatives of 2-amino-3-propanoic acid containing isoxazole or triazole rings have been shown to act as potent and selective agonists at AMPA and NMDA receptors, respectively. nih.gov These compounds are designed to mimic the endogenous neurotransmitter glutamate and interact with the ligand-binding domains of these receptors. One compound, (S)-2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propanoic acid, was found to be a highly potent AMPA receptor agonist, showing significant selectivity for the GluR3 and GluR4 subunits. nih.gov This demonstrates that heterocyclic propanoic acid derivatives can achieve high potency and subtype selectivity at critical central nervous system receptors.

Cellular Pathway Modulation in Academic Cell Culture Models

Leukotrienes are pro-inflammatory mediators that play a significant role in inflammatory and allergic diseases. nih.govdovepress.com The biosynthesis of leukotrienes is a key target for anti-inflammatory drug development. Pyrazole-3-propanoic acid derivatives have been investigated as inhibitors of leukotriene biosynthesis in human neutrophils. nih.gov

Studies have shown that certain derivatives can potently inhibit the formation of leukotrienes with IC50 values in the low micromolar range (1.6-3.5 μM). nih.gov The mechanism of action involves the inhibition of enzymes in the leukotriene biosynthesis pathway, such as 5-lipoxygenase (5-LOX). nih.govdovepress.com Some of these compounds also exhibit dual activity by inhibiting cyclooxygenase-1 (COX-1), another key enzyme in the inflammatory cascade. nih.gov

The transcellular biosynthesis of leukotriene B4 (LTB4) is a crucial process in orchestrating neutrophil swarming to sites of inflammation. nih.gov This process involves the transfer of the intermediate leukotriene A4 (LTA4) between neutrophils, allowing for the production of LTB4 even by cells that lack the complete enzymatic machinery. nih.gov

Table 3: Inhibitory Activity of Pyrazole-3-Propanoic Acid Derivatives

| Compound | Target | IC50 Value |

|---|---|---|

| 15, 27-30, 32-37, 41, 42 | Leukotriene Biosynthesis nih.gov | 1.6-3.5 μM nih.gov |

| 32 | COX-1 nih.gov | 2.5 μM nih.gov |

| 35 | COX-1 nih.gov | 0.041 μM nih.gov |

| 42 | COX-1 nih.gov | 0.3 μM nih.gov |

| 43 | COX-1 nih.gov | 0.9 μM nih.gov |

| 44 | COX-1 nih.gov | 0.014 μM nih.gov |

The antiproliferative activity of various pyrazole derivatives has been evaluated in different cancer cell lines. Pyrazole-4-sulfonamide derivatives, for example, have been tested for their ability to inhibit the growth of U937 cells, a human leukemia cell line. nih.govnih.gov These studies utilize cell viability assays, such as the CellTiter-Glo Luminescent assay, to determine the half-maximal inhibitory concentration (IC50) of the compounds. nih.gov

Similarly, pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives have been investigated for their anticancer effects against prostate cancer cell lines, including the androgen-sensitive LNCaP cells. mdpi.com These studies have shown that some of these compounds can induce apoptosis and cause cell cycle arrest. mdpi.com

The evaluation of pyrazole derivatives has extended to other cancer cell lines as well, such as breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. researchgate.net These in vitro studies provide valuable insights into the potential mechanisms of action and structure-activity relationships of these compounds as anticancer agents.

Table 4: Antiproliferative Activity of Pyrazole Derivatives

| Compound Class | Cell Line | Activity |

|---|---|---|

| Pyrazole-4-sulfonamides | U937 nih.govnih.gov | Antiproliferative nih.govnih.gov |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-ones | LNCaP mdpi.com | Anticancer, induces apoptosis mdpi.com |

Investigations into Antimicrobial and Antiviral Mechanisms

The antimicrobial and antiviral properties of pyrazole-based compounds have been a subject of extensive research. These compounds have shown activity against a range of pathogens, including bacteria, fungi, and viruses.

In the context of antibacterial activity, pyrazole derivatives have been reported to be effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles have demonstrated activity against multidrug-resistant pathogens. nih.gov The pyrazole nucleus is considered crucial for the biological activity of these compounds. nih.gov

The antifungal activity of pyrazole derivatives has also been investigated. mdpi.com Some compounds have shown potent inhibition of various Candida species. mdpi.com The proposed mechanism of action for some of these antifungal pyrazoles involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. mdpi.com

Regarding antiviral activity, certain pyrazole-based heterocycles have been evaluated for their ability to inhibit the replication of viruses such as the avian influenza virus (H5N1). nih.gov The mechanism of antiviral action can vary, with some drugs acting as inhibitors of viral RNA polymerases, while others may interfere with viral entry or replication processes. nih.gov

Table 5: Antimicrobial and Antiviral Activity of Pyrazole Derivatives

| Compound Class | Pathogen | Activity | Proposed Mechanism of Action |

|---|---|---|---|

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles | Multidrug-resistant bacteria nih.gov | Antibacterial, antibiofilm nih.gov | Not specified |

| Pyrazole-based heterocycles | Candida species mdpi.com | Antifungal mdpi.com | Inhibition of ergosterol synthesis mdpi.com |

Coordination Chemistry and Academic Material Science Applications

Metal Complexation Studies

The study of how ligands like 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid bind to metal ions is fundamental to understanding their potential applications. Research in this area focuses on the synthesis of new metal-ligand complexes and the detailed characterization of their electronic and structural properties.

Synthesis and Characterization of Pyrazole-Derived Ligand-Metal Chelates

The synthesis of metal chelates with pyrazole-carboxylic acid ligands is an active area of research. While specific studies on this compound are not extensively documented in publicly available literature, the general principles can be inferred from related compounds. The synthesis typically involves the reaction of the pyrazole-based ligand with a metal salt in a suitable solvent, often under hydrothermal or solvothermal conditions. These methods can lead to the formation of crystalline coordination polymers.

The characterization of these complexes is crucial for determining their structure and properties. A combination of analytical techniques is employed for this purpose, as detailed in the table below.

| Characterization Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides precise information on bond lengths, bond angles, coordination geometry, and the overall three-dimensional structure of the metal complex. |

| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity of the synthesized bulk material and to identify crystalline phases. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Helps to identify the coordination of the carboxylate group to the metal center by observing shifts in the characteristic vibrational frequencies of the C=O and C-O bonds. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. |

| Elemental Analysis | Confirms the empirical formula of the synthesized compound. |

Ligand Binding Modes and Geometries in Coordination Compounds

Pyrazole-carboxylic acid ligands can exhibit a variety of binding modes, which in turn influences the geometry of the resulting coordination compound. The specific mode of coordination depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

Commonly observed binding modes for similar ligands include:

Monodentate: The ligand coordinates to the metal center through one of the pyrazole (B372694) nitrogen atoms or one of the carboxylate oxygen atoms.

Bidentate Chelating: Both the pyrazole nitrogen and a carboxylate oxygen atom from the same ligand molecule bind to a single metal center, forming a stable chelate ring.

Bidentate Bridging: The carboxylate group bridges two different metal centers.

Tridentate: In some cases, both pyrazole nitrogens and the carboxylate group could potentially be involved in coordination, although this is less common for this specific ligand structure.

These varied binding possibilities can lead to a range of coordination geometries around the metal center, including octahedral, tetrahedral, and square planar arrangements, ultimately dictating the dimensionality and topology of the resulting coordination polymer.

Supramolecular Assembly and Hydrogen Bond Networks in Solid State Structures

In the solid state, individual molecules of this compound and its metal complexes can self-assemble into larger, ordered structures through non-covalent interactions. Hydrogen bonding plays a particularly important role in directing this self-assembly process.

The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom). Additionally, the carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This combination of functional groups allows for the formation of robust and directional hydrogen-bonding networks. These networks can link individual molecules into chains, sheets, or more complex three-dimensional architectures. The study of these supramolecular structures is a key aspect of crystal engineering, which aims to design and synthesize new solid-state materials with desired properties.

Potential Applications in Catalyst Design and Research

Metal complexes derived from pyrazole-based ligands are of significant interest in the field of catalysis. The electronic properties of the ligand can be tuned by modifying the substituents on the pyrazole ring, which in turn can influence the catalytic activity of the metal center.

While direct catalytic applications of complexes of this compound have not been specifically reported, related pyrazole-containing complexes have shown promise in various catalytic transformations. The N-H group of the pyrazole ring can participate in proton-transfer steps, which is a key feature in many catalytic cycles. This bifunctional nature, where both the metal center and the ligand are involved in the catalytic process, is a sought-after characteristic in modern catalyst design. Potential areas of application could include oxidation reactions, carbon-carbon bond-forming reactions, and polymerization catalysis. Further research is needed to explore the catalytic potential of metal complexes derived from this specific ligand.

Future Research Directions and Unexplored Avenues in Pyrazole Propanoic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of pyrazole (B372694) rings often involves cyclocondensation reactions, for instance, between a 1,3-dicarbonyl compound and hydrazine (B178648). mdpi.comnih.gov While effective, future efforts must focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas for future development include:

Multicomponent Reactions (MCRs): Designing one-pot, multi-component reactions for the synthesis of pyrazole-propanoic acid derivatives is a high-priority area. nih.gov MCRs offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Advanced Catalysis: The exploration of novel catalysts, including heterogeneous catalysts, ligand-free systems, and biocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity. ias.ac.in

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. Applying flow chemistry to the synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid could streamline its production for both research and potential commercial applications.

Energy-Efficient Methods: The use of alternative energy sources such as microwave irradiation and ultrasound assistance can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comias.ac.in

| Methodology | Description | Potential Advantages for Pyrazole-Propanoic Acid Synthesis |

|---|---|---|

| Multicomponent Reactions (MCRs) | A reaction where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. nih.gov | Increased efficiency, reduced waste, atom economy, simplified procedures. mdpi.com |

| Ultrasound/Microwave-Assisted Synthesis | Utilizing ultrasonic or microwave energy to accelerate chemical reactions. ias.ac.in | Shorter reaction times, higher yields, milder conditions, improved energy efficiency. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch process. | Enhanced safety, scalability, precise process control, improved product consistency. |

| Green Catalysis | Employing catalysts (e.g., heterogeneous, biocatalysts) that are environmentally friendly and can be easily recovered and reused. researchgate.net | Reduced environmental impact, catalyst recyclability, high selectivity. |

Advanced Computational Modeling and Predictive Studies for Design and Discovery

Computational chemistry has become an essential tool in modern drug discovery and material science. eurasianjournals.com For pyrazole-propanoic acid derivatives, advanced computational modeling can accelerate the design and discovery of new molecules with tailored properties.

Future research should leverage the following computational approaches:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its analogues. eurasianjournals.comnih.gov This understanding is crucial for predicting reaction mechanisms and designing molecules with specific electronic or photophysical characteristics.

Quantitative Structure-Activity Relationship (QSAR): By developing 2D and 3D-QSAR models, researchers can establish correlations between the structural features of pyrazole derivatives and their biological activities. nih.govssrn.comnih.gov These models can then be used to predict the potency of newly designed compounds, prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of pyrazole derivatives and their interactions with biological targets, such as enzymes or receptors, over time. eurasianjournals.comnih.gov This can help in understanding binding affinities and the mechanism of action at a molecular level.

Machine Learning and AI: Integrating machine learning algorithms with large chemical datasets can uncover complex patterns and predict the properties of novel compounds with high accuracy, significantly accelerating the discovery process. eurasianjournals.com

| Computational Method | Application in Research & Discovery |

|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and molecular properties. eurasianjournals.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure to guide the design of more potent compounds. nih.gov |

| Molecular Docking | Predicting the binding orientation of a molecule to a biological target to estimate binding affinity. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of molecules over time to understand conformational changes and binding stability. eurasianjournals.com |

| Machine Learning (ML) | Accelerating the discovery of new derivatives by predicting properties and activities from large datasets. eurasianjournals.com |

Identification of Novel Biological Targets and Deeper Mechanistic Elucidation